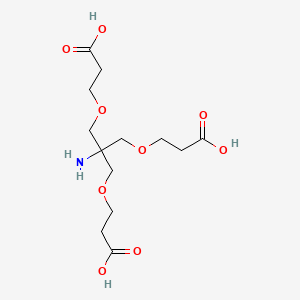

Amino-Tri-(carboxyethoxymethyl)-methane

Descripción general

Descripción

Amino-Tri-(carboxyethoxymethyl)-methane is a cleavable PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis

The molecular weight of Amino-Tri-(carboxyethoxymethyl)-methane is 337.32 g/mol and its molecular formula is C13H23NO9 .Chemical Reactions Analysis

The amino group of Amino-Tri-(carboxyethoxymethyl)-methane is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Amino-Tri-(carboxyethoxymethyl)-methane include a boiling point of 620.2±55.0 °C (Predicted), a density of 1.350±0.06 g/cm3 (Predicted), and solubility in water, DMSO, DCM, DMF .Aplicaciones Científicas De Investigación

Microalgal Cultures and Bacterial Growth

Tris is used as a buffer in microalgal culture media. It has been found to sustain active bacterial growth in non-axenic microalgal cultures when sodium phosphate is present. This interaction can significantly impact the growth of microalgae such as Phaeodactylum tricornutum, leading to a reduction in microalgal growth under certain conditions (Fábregas et al., 1993).

Protonation Behavior in Water-Pyridine Mixtures

Research on the protonation behavior of Tris in water-pyridine mixtures has been conducted. The pKBH+ of Tris H+ decreases with an increase in pyridine composition, indicating a change in solute-solvent interactions in these mixtures (Rajendran & Kalidas, 1992).

Synthesis of Solid-Supported Tripodal Ligands

Tris-based compounds like p-Aminobenzyl-tris(hydroxymethyl)methane have been synthesized for potential applications in creating solid-supported tripodal ligands. These ligands have potential use in various chemical processes and reactions (Dulière & Marchand‐Brynaert, 2004).

Application in Methane Hydrate Research

Studies have been conducted to understand the effects of amino acids, including Tris, on methane hydrate phase boundaries. These studies are significant for understanding the thermodynamic properties of methane hydrates, which have implications in environmental and energy research (Bavoh et al., 2017).

Impact on Photobioreactor Performance

Tris has been used in photobioreactors to stabilize pH values in microalgae cultures. However, its addition can significantly affect algae biomass, often reducing it due to bacterial competition (Nguyen et al., 2016).

Role in Green Chemistry and Materials Science

Tris has been explored as a reducing agent in the production of partially reduced graphene oxide, demonstrating its potential in green chemistry and materials science applications. Its basic buffer action and stability make it an ideal candidate for such processes (Saha et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOSHMSOMAHCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-Tri-(carboxyethoxymethyl)-methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

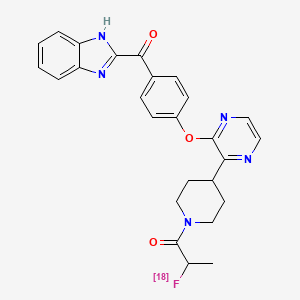

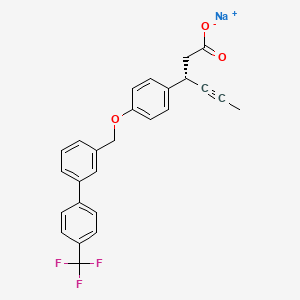

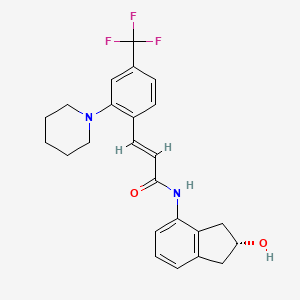

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)

![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)